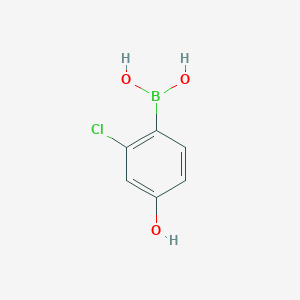

2-Chloro-4-hydroxyphenylboronic acid

説明

NMR Spectroscopy

The ¹H NMR spectrum is expected to show:

- A broad singlet (~δ 5–6 ppm) for the hydroxyl proton (DMSO-d₆ solvent), influenced by hydrogen bonding.

- Aromatic protons exhibiting splitting patterns due to electron-withdrawing effects of the boronic acid and chlorine substituents. For example, the proton ortho to chlorine may appear as a doublet around δ 7.0–7.5 ppm.

Predicted ¹H NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OH (boronic acid) | 5.0–6.0 | Broad singlet |

| H-3 (ortho to Cl) | 7.0–7.5 | Doublet |

| H-5 (meta to OH) | 6.5–7.0 | Doublet |

Infrared (IR) Spectroscopy

Key IR features include:

Mass Spectrometry (MS)

The molecular ion peak is observed at m/z 172.37 , corresponding to the molecular formula C₆H₆BClO₃. Fragmentation patterns may include loss of H₂O (yielding m/z 154.37) and Cl (yielding m/z 137.37).

Table 3: Spectral Data Summary

| Technique | Key Observations |

|---|---|

| ¹H NMR | Broad OH singlet, aromatic proton splitting |

| IR | O–H stretch, B–O vibrations, C–Cl stretch |

| MS | Molecular ion at m/z 172.37 |

特性

IUPAC Name |

(2-chloro-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBQMBXPVAUMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669988 | |

| Record name | (2-Chloro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766549-26-2 | |

| Record name | (2-Chloro-4-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

2-Chloro-4-hydroxyphenylboronic acid is commonly used in the field of organic synthesis. As an organometallic reagent, it is used for the extraction, separation, and synthesis reactions of aldehydes, ketones, and other carbonyl compounds.

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling. This is a type of cross-coupling reaction, where the boronic acid acts as a nucleophile, or electron donor, to form new carbon-carbon bonds.

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis.

Pharmacokinetics

It is known that the compound is soluble in some organic solvents, such as dimethyl sulfoxide and dichloromethane This suggests that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. This allows for the synthesis of a wide range of organic compounds.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere and in a freezer, under -20°C. This suggests that the compound’s action, efficacy, and stability may be affected by temperature and atmospheric conditions.

生化学分析

Biochemical Properties

2-Chloro-4-hydroxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, leading to the formation of biaryl compounds. Additionally, this compound can interact with enzymes and proteins that possess active sites capable of binding boronic acids, such as serine proteases. The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid group and the active site residues of the enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by forming reversible covalent bonds with the active site residues. This interaction can lead to the inhibition of enzyme function, affecting various biochemical pathways. Furthermore, this compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. These binding interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under inert atmosphere and low temperatures, such as -20°C . Prolonged exposure to environmental conditions can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. This compound can undergo metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, where it may accumulate in specific cellular compartments. The localization and accumulation of this compound can affect its activity and function within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall efficacy in biochemical assays .

生物活性

2-Chloro-4-hydroxyphenylboronic acid (C₆H₆BClO₃) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound exhibits interactions with various biomolecules, influencing biochemical pathways and cellular processes.

Target of Action:

this compound primarily interacts with enzymes and proteins that have active sites capable of binding boronic acids. Notably, it can form reversible covalent bonds with serine proteases, affecting their activity and function.

Mode of Action:

The compound is involved in the Suzuki–Miyaura coupling reaction, facilitating the formation of new carbon-carbon bonds. This reaction is catalyzed by palladium, leading to the synthesis of biaryl compounds.

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents such as DMSO and dichloromethane. |

| Stability | Stable under inert atmosphere at low temperatures (-20°C). |

| Biochemical Interactions | Forms reversible covalent bonds with active site residues of enzymes. |

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling: It modulates signaling pathways by inhibiting specific kinases, thereby affecting downstream signaling.

- Gene Expression: The compound can alter gene expression through interactions with transcription factors, leading to changes in cellular metabolism and function.

- Metabolic Pathways: It participates in metabolic reactions, undergoing oxidation and conjugation to form metabolites with distinct biological activities.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses: Effective modulation of biochemical pathways without significant toxicity.

- High Doses: Potential for toxic effects, including cellular damage and disruption of physiological functions. A threshold effect has been observed, where efficacy plateaus or decreases at higher concentrations.

Case Studies

A notable study demonstrated the compound's ability to inhibit certain kinases in vitro, leading to decreased cell proliferation in cancer cell lines. The results suggest potential applications in cancer therapy due to its ability to target specific signaling pathways.

Transport and Distribution

The transport and distribution within cells are influenced by interactions with transporters and binding proteins. The compound can be actively transported or passively diffused into cells, where it may accumulate in specific compartments, thus affecting its biological activity.

Subcellular Localization

The localization of this compound within cellular compartments can significantly influence its efficacy. Targeting signals or post-translational modifications may direct the compound to specific organelles, enhancing its interaction with biomolecules.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 2-Chloro-4-hydroxyphenylboronic acid exhibits potential anticancer properties. It has been shown to modulate cell signaling pathways that are critical in cancer progression. For instance, research demonstrated its ability to inhibit the proliferation of certain cancer cell lines by interfering with key metabolic processes and gene expression involved in tumor growth .

Mechanism of Action

The compound acts as a reversible inhibitor of proteasomes, which are essential for protein degradation within cells. By inhibiting these proteasomes, it can lead to the accumulation of pro-apoptotic factors, thereby promoting apoptosis in cancer cells .

Sensor Technology

Glucose Sensing

The boronic acid functionality of this compound is particularly valuable in the development of glucose sensors. Its ability to form reversible covalent bonds with diols makes it a candidate for designing sensors that can detect glucose levels in biological fluids. The compound's selectivity and sensitivity have been utilized in creating electrochemical sensors that provide real-time monitoring of glucose concentrations .

Material Science

Nanotechnology Applications

In nanotechnology, this compound is used to create functional materials that can respond to environmental stimuli. Its boronic acid groups can be incorporated into polymer matrices to develop smart materials that change properties in response to pH or glucose levels. This application is particularly relevant in biomedical devices where responsive materials are needed for drug delivery systems .

Chemical Synthesis

Reagent in Organic Synthesis

this compound serves as a useful reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Case Studies

類似化合物との比較

Chloro-Hydroxyphenylboronic Acid Isomers

Key Compounds :

- 3-Chloro-4-hydroxyphenylboronic acid (CAS: 182344-13-4)

- 5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5)

Comparison :

| Property | 2-Chloro-4-hydroxyphenylboronic Acid | 3-Chloro-4-hydroxyphenylboronic Acid | 5-Chloro-2-hydroxyphenylboronic Acid |

|---|---|---|---|

| Molecular Formula | C₆H₆BClO₃ | C₆H₆BClO₃ | C₆H₆BClO₃ |

| Molecular Weight | 172.38 g/mol | 172.38 g/mol | 172.38 g/mol |

| Substituent Positions | Cl (2), -OH (4) | Cl (3), -OH (4) | Cl (5), -OH (2) |

| Purity | >97.0%–98% | >97.0% | >97.0% |

| Price (JPY, 1g) | 43,000 | 25,000 | 44,000 |

Key Findings :

Fluoro-Substituted Analogs

Key Compounds :

- 4-Chloro-2-fluorophenylboronic acid (CAS: 160591-91-3)

- 2-Chloro-4-fluorophenylboronic acid (CAS: 313545-72-1)

Comparison :

| Property | This compound | 4-Chloro-2-fluorophenylboronic Acid | 2-Chloro-4-fluorophenylboronic Acid |

|---|---|---|---|

| Substituents | Cl (2), -OH (4) | Cl (4), F (2) | Cl (2), F (4) |

| Molecular Weight | 172.38 g/mol | 174.55 g/mol | 174.55 g/mol |

| Price (JPY, 1g) | 43,000 | 5,700 (TCI Chemicals) | 6,400 (TCI Chemicals) |

Key Findings :

- Reactivity : Fluorine’s strong electron-withdrawing effect increases electrophilicity of the boron center, accelerating cross-coupling reactions compared to hydroxyl-substituted analogs .

- Applications : Fluorinated derivatives are preferred in liquid crystal synthesis and PET tracer development due to fluorine’s metabolic stability .

Carboxy-Substituted Analogs

Key Compounds :

- 2-Chloro-4-carboxyphenylboronic acid (Product No: BML00166)

- 4-Carboxyphenylboronic acid (CAS: 87199-17-5)

Comparison :

| Property | This compound | 2-Chloro-4-carboxyphenylboronic Acid | 4-Carboxyphenylboronic Acid |

|---|---|---|---|

| Substituents | Cl (2), -OH (4) | Cl (2), -COOH (4) | -COOH (4) |

| Solubility | Moderate in polar solvents | High in aqueous solutions | High in aqueous solutions |

| pKa | ~8.5 (boronic acid) | ~2.5 (carboxylic acid) | ~2.5 (carboxylic acid) |

Key Findings :

Methoxy/Ethoxy-Substituted Analogs

Key Compounds :

- 2-Chloro-4-methoxyphenylboronic acid (CAS: 147102-97-4)

- 2-Chloro-4-ethoxyphenylboronic acid (CAS: 313545-44-7)

Comparison :

| Property | This compound | 2-Chloro-4-methoxyphenylboronic Acid | 2-Chloro-4-ethoxyphenylboronic Acid |

|---|---|---|---|

| Substituents | Cl (2), -OH (4) | Cl (2), -OCH₃ (4) | Cl (2), -OCH₂CH₃ (4) |

| Steric Bulk | Low | Moderate | High |

| Price (JPY, 1g) | 43,000 | N/A | 13,400 |

Key Findings :

Trifluoromethyl-Substituted Analogs

Key Compound :

- 2-Chloro-4-(trifluoromethyl)benzeneboronic acid (CAS: 254993-59-4)

Comparison :

| Property | This compound | 2-Chloro-4-(trifluoromethyl)benzeneboronic Acid |

|---|---|---|

| Substituents | Cl (2), -OH (4) | Cl (2), -CF₃ (4) |

| Molecular Weight | 172.38 g/mol | 224.48 g/mol |

| Applications | General cross-coupling | Fluorinated drug intermediates |

Key Findings :

- The -CF₃ group enhances lipophilicity , making it valuable in CNS drug development .

準備方法

Miyaura Borylation

A common method involves the palladium-catalyzed Miyaura borylation, where an aryl halide (e.g., 2-chloro-4-hydroxyphenyl bromide or chloride) reacts with diboron reagents such as bis(pinacolato)diboron under palladium catalysis and base conditions. For example, PdCl₂(dppf) with potassium acetate as base in solvents like toluene or ethanol is effective.

This reaction proceeds with retention of the hydroxy group and installs the boronic acid precursor, which can be hydrolyzed to the free boronic acid.

Grignard and Organolithium Routes with Protecting Groups

Due to the reactivity of the phenolic hydroxyl group, protection is often necessary to avoid side reactions during metalation steps:

- Protection strategies : Common protecting groups include tert-butyldimethylsilyl (TBDMS), tetrahydropyranyl (THP), benzyl, or BOC groups.

- Metalation : The protected hydroxyaryl halide is converted to a Grignard reagent or treated with n-butyllithium to form an organometallic intermediate.

- Borylation : The organometallic species reacts with boric acid esters (e.g., trimethyl borate) to form the boronic acid after hydrolysis.

This approach allows for selective borylation at the aromatic position without interference from the hydroxyl group.

Detailed Preparation Procedure Example

A representative synthesis route based on literature:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Protection of 4-hydroxyphenyl precursor | Use tert-butyldimethylsilyl chloride (TBDMS-Cl) and base | Protects phenol to prevent side reactions |

| 2. Formation of Grignard reagent | React protected aryl bromide with magnesium in ether solvent | Forms arylmagnesium intermediate |

| 3. Borylation | React Grignard reagent with trimethyl borate | Introduces boron moiety |

| 4. Deprotection and hydrolysis | Acidic workup to remove protecting group and hydrolyze boronate ester | Yields 2-chloro-4-hydroxyphenylboronic acid |

Yields for such processes typically range from 60% to 70%, with good reproducibility and scalability demonstrated in batch production.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chlorination with Lewis acids (AlCl₃, FeCl₃) | High regioselectivity for 2-chloro substitution | High yield, mild conditions | Requires handling chlorine gas |

| Miyaura borylation | Pd-catalyzed coupling with diboron reagents | Straightforward, widely used | Palladium catalyst cost, sensitive to phenol |

| Organolithium/Grignard with protecting groups | Metalation followed by reaction with borate esters | High selectivity, adaptable to scale | Protection/deprotection steps add complexity |

Research Findings and Industrial Relevance

- The selective chlorination method using FeCl₃ and diphenyl sulfide catalysts is industrially attractive due to high selectivity and minimal by-products, facilitating downstream purification.

- The borylation methods employing protecting groups are favored for their ability to tolerate sensitive functional groups and achieve moderate to high yields.

- Continuous flow adaptations of these reactions have been reported for large-scale synthesis, improving safety and throughput, especially for organolithium chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-4-hydroxyphenylboronic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling precursors or halogen-directed electrophilic substitution. Purity optimization involves recrystallization in methanol or ethanol, followed by neutralization titration (≥97% purity) . For structural analogs like 4-Chlorophenylboronic acid, anhydride content must be monitored using NMR or HPLC to avoid byproduct interference .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Confirm boronic acid (-B(OH)₂) and hydroxyl (-OH) functional groups.

- ¹H/¹³C NMR : Assign aromatic proton environments (e.g., chlorine and hydroxyl substituents induce distinct deshielding effects) .

- X-ray crystallography : Use programs like ORTEP-3 to resolve molecular geometry and confirm regiochemistry . For analogs like 4-Hydroxyphenylboronic acid, hydrogen-bonding networks in crystal lattices are critical for stability analysis .

Advanced Research Questions

Q. How do electronic effects of the chloro and hydroxyl substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology :

- The electron-withdrawing chlorine group enhances electrophilicity at the boron center, accelerating transmetalation. However, the hydroxyl group may form intramolecular hydrogen bonds, reducing boronic acid activation. Compare kinetics using substrates like 4-Chlorophenylboronic acid (k = 1.2 × 10⁻³ M⁻¹s⁻¹) versus hydroxylated analogs to quantify electronic effects .

- DFT calculations (e.g., Gaussian 09) can model charge distribution and predict coupling efficiency with aryl halides .

Q. What strategies mitigate solubility challenges in aqueous-phase catalytic applications?

- Methodology :

- Use co-solvents (e.g., DMF:water 1:4) or pH adjustment (pH 8–9) to deprotonate the boronic acid, enhancing solubility .

- For analogs like 4-Carboxyphenylboronic acid, derivatization with polyethylene glycol (PEG) side chains improves aqueous compatibility without sacrificing reactivity .

Q. How can researchers resolve contradictions in reported reaction yields for boronic acid derivatives?

- Methodology :

- Standardize reaction conditions (e.g., Pd catalyst loading, base stoichiometry) and quantify trace water content, which hydrolyzes boronic acids to inactive boroxines.

- Cross-reference kinetic data from pulse radiolysis studies on hydrated electron reactions with boronic acids to identify side pathways .

Q. What computational approaches predict the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated stability studies (40°C/75% RH for 6 months) combined with QSPR modeling correlate molecular descriptors (e.g., logP, polar surface area) with degradation rates .

- For analogs, computational tools like COSMO-RS predict hygroscopicity and oxidative degradation pathways .

Q. How does the compound’s regioselectivity impact its use in multi-step organic syntheses?

- Methodology :

- Perform competitive coupling experiments with dihalogenated arenes (e.g., 2,4-dichlorobromobenzene) to quantify selectivity ratios.

- For this compound, steric maps from molecular docking (AutoDock Vina) can predict preferential binding to catalytic Pd centers .

Key Notes for Experimental Design

- Safety : Use PPE (gloves, goggles) due to boronic acid’s irritant properties .

- Contradiction Analysis : Always cross-validate NMR data with HRMS to distinguish isomeric byproducts .

- Advanced Applications : Explore photoredox catalysis for C–H functionalization, leveraging the hydroxyl group as a directing moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。